molecular formula C21H23FN4O3S B12638563 N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

Cat. No.: B12638563
M. Wt: 430.5 g/mol
InChI Key: IOGXHBSFGBPFAV-KRWDZBQOSA-N
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Description

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylamino group, and a quinoxaline ring. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide typically involves multiple steps. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the fluorophenyl and methylamino groups. The final step involves the addition of the methylsulfanyl group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reagents, and purification techniques to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical or physical characteristics.

Mechanism of Action

The mechanism of action of N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and molecules with fluorophenyl or methylamino groups. Examples include:

  • **N-[(2S)-1-[(4-chlorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-

Biological Activity

The compound N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide is a novel quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C15H17FN4O3SC_{15}H_{17}FN_{4}O_{3}S with a molecular weight of approximately 348.39 g/mol. The structure features a quinoxaline core, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenyl group and the methylsulfanyl substituent contributes to its biological activity.

Recent studies have indicated that quinoxaline derivatives can act as dual inhibitors targeting both the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). The inhibition of EGFR is particularly relevant in cancer therapy as it plays a crucial role in cell proliferation and survival. The COX-2 enzyme is involved in inflammatory processes, making these compounds potential anti-inflammatory agents as well .

Anticancer Activity

In vitro studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown IC50 values ranging from 0.81 μM to 4.54 μM against various cancer cell lines such as MCF-7 (breast), HepG2 (liver), and HCT116 (colon) carcinoma .

CompoundIC50 (μM)Cancer Cell Line
110.81MCF-7
130.91HepG2
53.21HCT116
4a4.54MCF-7

These findings indicate that modifications in the chemical structure significantly affect the anticancer efficacy, where electron-withdrawing groups enhance activity.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties through COX-2 inhibition. Studies have shown that compounds with similar structures have been effective in reducing inflammation markers in preclinical models, suggesting a promising avenue for treating inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoxaline derivatives, including this compound. The study highlighted that certain derivatives showed over 80% growth inhibition in vitro against selected cancer cell lines at concentrations lower than previously reported for other anticancer agents .

Structure-Activity Relationship (SAR)

The structure of quinoxaline derivatives plays a critical role in their biological activity. Modifications at specific positions on the quinoxaline ring can enhance or diminish their efficacy:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Substituents on the Phenyl Ring : Influence COX inhibition.
  • Alkyl Groups : Affect solubility and bioavailability.

Properties

Molecular Formula

C21H23FN4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide

InChI

InChI=1S/C21H23FN4O3S/c1-30-11-10-17(20(28)23-12-14-6-8-15(22)9-7-14)25-21(29)26-13-19(27)24-16-4-2-3-5-18(16)26/h2-9,17H,10-13H2,1H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1

InChI Key

IOGXHBSFGBPFAV-KRWDZBQOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CC(=O)NC3=CC=CC=C32

Canonical SMILES

CSCCC(C(=O)NCC1=CC=C(C=C1)F)NC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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